molecular formula C19H18Cl2N4OS B2846500 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1215459-36-1

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2846500
CAS No.: 1215459-36-1
M. Wt: 421.34
InChI Key: XCGPGBBRPZHZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic benzothiazole derivative of high interest in medicinal chemistry and oncology research. Benzothiazole scaffolds are frequently investigated as core structures in the development of novel kinase inhibitors, such as IKK-β, for targeted therapy of cancers and inflammatory diseases . Research into analogous compounds has demonstrated potent antitumor activities against a diverse range of human cancer cell lines, including colon cancer, ovarian neoplasms, glioblastoma, and large cell lung carcinoma, highlighting the broad utility of this chemotype in preclinical studies . The molecular design of this compound, which incorporates a chloro-substituted benzothiazole ring linked to a cyano-substituted benzamide via a dimethylaminoethyl side chain, is engineered to enhance target binding affinity and cellular permeability. Its primary research value lies in its potential as a chemical probe for studying disease pathways involving protein kinase signaling and apoptosis. This product is intended for non-clinical research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGPGBBRPZHZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride
  • Molecular Formula : C19H18ClN4OS
  • Molecular Weight : 421.34 g/mol
  • Purity : Typically ≥ 95%

The primary mechanism by which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

The compound primarily affects the arachidonic acid pathway, which is crucial for the synthesis of various inflammatory mediators. By inhibiting COX enzymes, it decreases the levels of prostaglandins and leukotrienes, thereby mitigating inflammatory responses.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, similar benzothiazole derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The compound exhibits apoptosis-promoting effects and can induce cell cycle arrest at specific concentrations .

Study 1: Antitumor Activity

A study involving a series of benzothiazole derivatives found that compounds with structural similarities to this compound significantly inhibited tumor cell growth. Specifically, at concentrations of 1, 2, and 4 μM, these compounds were effective in promoting apoptosis and hindering cell migration in various cancer models .

CompoundCell LineIC50 (µM)Effect
B7A4315.26Inhibition of proliferation
B7A5496.48Induction of apoptosis
B7H12994.80Cell cycle arrest

Study 2: Anti-inflammatory Effects

Another investigation highlighted the compound's ability to modulate inflammatory responses in vitro by decreasing levels of IL-6 and TNF-α in stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzothiazole/amide derivatives, which are widely studied for antimicrobial, antiparasitic, and enzyme-inhibitory properties. Below is a detailed comparison with two structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Target Key Substituents Pharmacological Notes
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride Benzo[d]thiazole core, chloro (C6), cyano (C4), dimethylaminoethyl side chain, hydrochloride salt PFOR (inferred) 6-Cl, 4-CN, N-(2-(dimethylamino)ethyl) Enhanced solubility due to hydrochloride salt; potential dual-action via amide and cationic side chain
Nitazoxanide Nitrothiazole core, acetyloxybenzamide PFOR 5-NO₂, 2-acetyloxy Broad-spectrum antiparasitic; nitro group critical for reductive activation and PFOR inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole core, difluorobenzamide PFOR 5-Cl, 2,4-F Stabilized by hydrogen bonding (N–H⋯N, C–H⋯F/O); moderate solubility due to lack of ionizable groups

Structural Modifications and Implications

Core Heterocycle: The benzo[d]thiazole core in the target compound provides greater aromatic stability compared to the simpler thiazole in nitazoxanide derivatives. This may enhance binding to hydrophobic enzyme pockets.

Substituent Variations: Cyano Group (C4): Unlike nitazoxanide’s nitro group, the cyano group in the target compound is less redox-active but may contribute to dipole interactions or π-stacking with enzyme residues. Dimethylaminoethyl Side Chain: This cationic side chain introduces basicity, improving water solubility (further enhanced by hydrochloride salt) and enabling interactions with anionic membrane components or enzyme surfaces.

Hydrogen Bonding and Crystal Packing :

  • Similar to N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the target compound’s amide linkage may form intermolecular hydrogen bonds (e.g., N–H⋯N), stabilizing dimerization or enzyme binding .

Q & A

Q. What are the optimal synthetic pathways for N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step amidation and substitution reactions. Key steps include:

  • Step 1: Activation of 4-cyanobenzoic acid derivatives using coupling agents (e.g., HATU or EDC) to form the benzamide core.
  • Step 2: N-alkylation of the dimethylaminoethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Introduction of the 6-chlorobenzo[d]thiazole moiety via nucleophilic aromatic substitution, requiring anhydrous conditions and temperatures of 80–100°C .
    Yield optimization requires precise stoichiometric ratios, inert atmosphere, and monitoring via TLC/HPLC. Typical yields range from 45–65% after purification by column chromatography .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Essential for confirming substitution patterns (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, aromatic protons from the benzothiazole ring at δ 7.5–8.2 ppm) .
  • HPLC-MS: Validates molecular weight (expected [M+H]⁺ ~485–495 Da) and purity (>95%) .
  • FTIR: Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
    Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotameric equilibria or residual solvents, necessitating repeated analysis under controlled conditions .

Advanced Research Questions

Q. How does the 6-chloro substituent on the benzothiazole ring influence biological activity compared to fluoro or methyl analogs?

Methodological Answer: Comparative studies using analogs (e.g., 6-fluoro or 6-methyl derivatives) reveal:

  • Electron-Withdrawing Effects: The 6-chloro group enhances electrophilicity, potentially increasing binding affinity to targets like kinase enzymes. Activity assays (IC₅₀) show a 2–3x potency improvement over methyl analogs .
  • Solubility Trade-offs: Chloro derivatives exhibit lower aqueous solubility (~0.1 mg/mL) than fluoro analogs (~0.3 mg/mL), necessitating formulation adjustments (e.g., DMSO/PEG vehicles) .
    Experimental design should include parallel synthesis of analogs and in vitro screening (e.g., enzyme inhibition, cytotoxicity assays) to isolate substituent effects .

Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., plasma stability vs. in vitro degradation)?

Methodological Answer: Discrepancies often arise from assay conditions:

  • Plasma Stability: Incubate the compound in pooled human plasma (37°C, pH 7.4) and quantify via LC-MS/MS. Degradation half-life (t₁/₂) <2 hours suggests esterase susceptibility .
  • In Vitro Buffers: Use HEPES or PBS at physiological pH to mimic intracellular environments. Contradictions may stem from buffer-specific ion interactions or oxidative side reactions .
    Validate findings using orthogonal methods (e.g., radiolabeled tracking or microsomal assays) to distinguish enzymatic vs. chemical degradation pathways .

Q. How can computational modeling predict binding modes of this compound with potential protein targets?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model interactions with targets (e.g., PARP-1 or EGFR kinases). The dimethylaminoethyl group often occupies hydrophobic pockets, while the cyano group forms hydrogen bonds with catalytic lysines .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of predicted complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG < -8 kcal/mol) .
    Experimental validation via X-ray crystallography or SPR is critical to confirm computational predictions .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Methodological Answer:

  • Bottlenecks: Low yields in final amidation step due to steric hindrance from the benzothiazole ring.
  • Optimization:
    • Use flow chemistry to improve mixing and heat transfer during exothermic reactions .
    • Replace chromatographic purification with pH-controlled recrystallization (e.g., ethanol/H₂O mixtures) to enhance scalability .
      Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of intermediate conversions .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

Methodological Answer:

  • Stability Studies: Store lyophilized powder at -20°C under argon; avoid aqueous solutions >24 hours.
  • Degradation Pathways:
    • Acidic conditions (pH <4): Hydrolysis of the amide bond.
    • Basic conditions (pH >9): Dimethylamino group dealkylation .
      Use accelerated stability testing (40°C/75% RH for 1 month) to predict shelf life. HPLC-MS identifies degradation products (e.g., free benzoic acid or thiazole fragments) .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Oncology: Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and plasma exposure (AUC >500 ng·h/mL) .
  • Neurology: Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess blood-brain barrier penetration (brain/plasma ratio >0.3) .
    Contradictions between in vitro and in vivo efficacy often arise from metabolic clearance; use CYP450 inhibition assays to guide dose adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.